9-Bromo-10-cyclopropylanthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127570-69-8 |
|---|---|
Molecular Formula |
C17H13Br |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
9-bromo-10-cyclopropylanthracene |
InChI |
InChI=1S/C17H13Br/c18-17-14-7-3-1-5-12(14)16(11-9-10-11)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 |
InChI Key |
JYMAGMBIJQKAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
Mechanistic Investigations of 9 Bromo 10 Cyclopropylanthracene Reactivity
Electrochemical Oxidation Pathways and Radical Cation Generation
The electrochemical oxidation of 9-Bromo-10-cyclopropylanthracene serves as a gateway to understanding its intrinsic electronic properties and the subsequent chemical transformations it can undergo. This process allows for the controlled generation of reactive intermediates, specifically radical cations, whose stability and reactivity are central to the compound's chemical behavior.
Formation and Stability of this compound Radical Cations
The radical cation of this compound, denoted as 2 ˙+, is generated through anodic oxidation. acs.org Investigations using electrochemical methods such as cyclic voltammetry (CV), double-step chronoamperometry (DCV), and linear sweep voltammetry (LSV) have been instrumental in characterizing its formation and subsequent decay. acs.org
The decay of the radical cation 2 ˙+ has been found to follow a rate law that is first order in the radical cation, the parent compound (2 ), and methanol (B129727). acs.org This is in contrast to the radical cation of 9-cyclopropylanthracene (B3050564) (1 ˙+), which decays via a disproportionation mechanism. acs.org The presence of the bromine substituent on the anthracene (B1667546) ring of 2 deactivates the aromatic system, making the removal of a second electron energetically unfavorable. acs.org This deactivation prevents disproportionation and allows for a different decay pathway to dominate. acs.org
Redox Potentials and Electron Transfer Processes
The redox potential for the one-electron oxidation of this compound provides a quantitative measure of the ease with which the radical cation is formed. The bromine substituent has a notable effect on this potential. It has been observed that the standard potential (E°) for 9-bromoanthracene (B49045) is approximately 90 mV more positive than that of unsubstituted anthracene, indicating that the bromo-substituted compound is more difficult to oxidize. acs.org This electron-withdrawing effect of the bromine atom is a key factor in altering the electron transfer processes and the subsequent reactivity of the radical cation. acs.org
Nucleophile-Induced Reactions and Cyclopropane (B1198618) Ring Integrity
The reactivity of the this compound radical cation in the presence of nucleophiles, such as methanol, is a critical area of investigation. These studies reveal the competition between reactions occurring at the aromatic ring and those involving the cyclopropane ring.
Examination of Methanol Addition to Radical Cations
Electrochemical studies conducted in the presence of methanol have shown that the primary reaction pathway for the radical cation 2 ˙+ involves the attack of methanol on the aromatic ring. acs.orgnih.gov This is a significant finding, as it highlights the preservation of the cyclopropane ring under these conditions. acs.orgnih.gov The major products formed are a result of this aromatic substitution, occurring at the radical cation stage. acs.orgnih.gov
Pathways of Aromatic Ring vs. Cyclopropane Ring Reactivity
A central question in the study of cyclopropyl-substituted aromatic radical cations is the competition between nucleophilic attack on the aromatic ring and the opening of the three-membered cyclopropane ring. For this compound, the experimental evidence points overwhelmingly towards the dominance of aromatic ring reactivity. acs.orgnih.gov While products resulting from the opening of the cyclopropane ring can be detected in some cases, these are generally found to be the result of subsequent reactions of the primary oxidation products, rather than a direct attack on the radical cation. acs.orgnih.gov
This preference for aromatic attack is consistent with a proposed product-like transition state for the nucleophile-induced ring-opening of cyclopropylarene radical cations. nih.govacs.org In this model, the positive charge becomes localized on the cyclopropyl (B3062369) group and the attacking nucleophile, thereby losing the stabilizing effect of the aromatic ring. nih.govacs.org
Energetics of Nucleophile-Induced Ring Opening
The nucleophile-induced opening of the cyclopropane ring in related systems is an exothermic process. nih.govacs.org For the radical cation of this compound, the methanol-induced ring opening is estimated to be exothermic by approximately 20 kcal/mol. nih.govacs.org Despite this thermodynamic favorability, the kinetic barrier to this reaction appears to be significantly higher than that for the competing nucleophilic attack on the aromatic ring. This energetic landscape ultimately dictates the observed product distribution, favoring the preservation of the cyclopropane moiety. nih.gov
Data Tables
Table 1: Reactivity of Cyclopropylanthracene Radical Cations in the Presence of Methanol
| Substrate | Radical Cation | Primary Reaction with Methanol | Ring-Opened Products |
| 9-Cyclopropylanthracene | 1 ˙+ | Attack at the dication stage | Minor, from secondary reactions |
| This compound | 2 ˙+ | Attack at the radical cation stage | Minor, from secondary reactions |
Table 2: Energetic and Mechanistic Aspects of Radical Cation Reactions
| Compound | Key Mechanistic Feature of Radical Cation Decay | Estimated Exothermicity of Ring Opening (kcal/mol) |
| This compound | First order in radical cation, parent compound, and methanol | ~20 |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 9 Bromo 10 Cyclopropylanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 9-Bromo-10-cyclopropylanthracene. Both ¹H and ¹³C NMR spectra would provide invaluable information.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the anthracene (B1667546) core and the cyclopropyl (B3062369) group. The aromatic region would likely display a complex pattern of multiplets due to the unsymmetrical substitution. The protons on the cyclopropyl ring would appear in the upfield region, with their characteristic chemical shifts and coupling constants providing definitive proof of the ring's presence and connectivity to the anthracene scaffold.
Similarly, a ¹³C NMR spectrum would be crucial for confirming the carbon framework. The number of distinct signals would reflect the molecule's symmetry, and the chemical shifts would differentiate between the sp²-hybridized carbons of the anthracene core and the sp³-hybridized carbons of the cyclopropyl ring. Specific resonances for the carbon atoms directly bonded to the bromine and the cyclopropyl group would be of particular interest for confirming the substitution pattern.
Vibrational and Electronic Absorption Spectroscopy (UV-Vis, IR) in Mechanistic Studies
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, would be employed to identify the characteristic functional groups present in this compound. Key vibrational modes would include the C-H stretching of the aromatic and cyclopropyl groups, C=C stretching vibrations of the anthracene core, and the C-Br stretching frequency.
Electronic absorption spectroscopy (UV-Vis) would provide insights into the electronic transitions of the molecule. The UV-Vis spectrum of an anthracene derivative is typically characterized by structured absorption bands in the ultraviolet and visible regions. The position and intensity of these bands are sensitive to the nature and position of the substituents. The introduction of the cyclopropyl group at the 10-position would be expected to cause a shift in the absorption maxima compared to unsubstituted anthracene or 9-bromoanthracene (B49045), reflecting the electronic influence of this substituent.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. A key structural feature of interest would be the orientation of the cyclopropyl group relative to the planar anthracene core. This conformational arrangement would have significant implications for the molecule's photophysical properties and any potential intermolecular interactions in the solid state.
Fluorescence and Photophysical Characterization Methodologies
The photophysical properties of anthracene derivatives are of great interest for applications in materials science and optoelectronics. A comprehensive study of this compound would involve several key measurements.
Emission Spectra and Quantum Yield Determinations
Fluorescence spectroscopy would be used to record the emission spectrum of the compound, revealing the wavelength of the emitted light upon excitation. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a critical parameter to determine. This value would provide insight into the competition between radiative and non-radiative decay pathways of the excited state.
Solvent Effects on Photophysical Processes
Investigating the influence of solvent polarity on the absorption and emission spectra (solvatochromism) would provide information about the changes in the dipole moment of the molecule upon electronic excitation. The photophysical behavior of this compound would likely be modulated by the surrounding solvent environment.
Quenching Studies and Excited State Dynamics
Fluorescence quenching experiments, using various quenchers, could be employed to study the accessibility of the excited state and to probe the mechanisms of deactivation. Time-resolved fluorescence spectroscopy would be essential for determining the lifetime of the excited state, providing further details on the kinetics of the photophysical processes.
Computational and Theoretical Chemistry of 9 Bromo 10 Cyclopropylanthracene Systems
Electronic Structure and Molecular Orbital Theory Investigations
Theoretical studies on substituted anthracenes have shown that the nature and position of substituents significantly influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comacs.org For 9-Bromo-10-cyclopropylanthracene, the presence of the electron-withdrawing bromine atom and the electron-donating cyclopropyl (B3062369) group at the 9 and 10 positions, respectively, creates a push-pull effect that modulates the electronic properties of the anthracene (B1667546) core.
Table 1: Expected Effects of Substituents on the Frontier Orbitals of Anthracene
| Substituent | Position | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on HOMO-LUMO Gap |
| Cyclopropyl | 10 | Increase Energy | Minimal Change | Decrease |
| Bromo | 9 | Decrease Energy | Decrease Energy | Minimal Change/Slight Decrease |
This table presents generalized expectations based on the known electronic effects of these substituents on aromatic systems.
The formation of the radical cation of this compound has been a key focus of electrochemical studies, and computational models help to elucidate the distribution of charge and spin in this reactive intermediate. researchgate.net Upon one-electron oxidation, the positive charge and the unpaired electron are not uniformly distributed across the molecule.
Theoretical calculations suggest that in the radical cation, a significant portion of the positive charge is localized on the cyclopropyl group and the adjacent carbon atom of the anthracene ring. researchgate.net This localization is consistent with a product-like transition state for nucleophilic attack, where the positive charge is stabilized by the nucleophile and the cyclopropyl group, rather than being delocalized over the entire aromatic system. researchgate.net This charge distribution explains the observed reactivity of the radical cation, particularly its susceptibility to nucleophilic attack at the aromatic ring rather than undergoing cyclopropane (B1198618) ring-opening. researchgate.net
Conformational Analysis of Cyclopropyl and Bromo Substituents
The geometry of this compound is determined by a balance of electronic (conjugative) and steric effects. The cyclopropyl group can adopt different conformations relative to the plane of the anthracene ring. The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the anthracene ring, allows for maximum σ-π conjugation. In contrast, the "perpendicular" conformation, where the plane of the cyclopropyl ring is parallel to the anthracene ring, minimizes this conjugation.
The presence of the bulky bromine atom at the adjacent 9-position introduces significant steric hindrance, which can influence the preferred orientation of the cyclopropyl group. Computational studies on related 9-substituted anthracenes suggest that the molecule may adopt a distorted geometry to alleviate steric strain. rsc.org This could involve a slight out-of-plane bending of the anthracene core or a tilting of the substituents.
The rotation of the cyclopropyl group around the C10-cyclopropyl bond is associated with an energy barrier. This rotational barrier is a consequence of the changing degree of overlap between the cyclopropyl σ-orbitals and the anthracene π-system during rotation. The bisected conformation typically represents the energy minimum due to favorable conjugation, while the perpendicular conformation corresponds to an energy maximum.
While specific computational data on the rotational barrier for this compound is not available, studies on similar aromatic systems with cyclopropyl substituents suggest that these barriers are typically in the range of a few kcal/mol. The presence of the adjacent bromo substituent could potentially increase this barrier due to steric interactions in the transition state of rotation.
Table 2: Estimated Rotational Barrier for the Cyclopropyl Group
| Molecule | Method | Estimated Rotational Barrier (kcal/mol) |
| This compound | Estimation based on similar systems | 2 - 5 |
This is an estimated value based on computational studies of other cyclopropyl-substituted aromatic compounds.
Reaction Pathway Modeling for Radical Cation Transformations
Computational modeling has been instrumental in understanding the reaction pathways of the radical cation of this compound, particularly in the presence of nucleophiles like methanol (B129727). researchgate.net Electrochemical studies have shown that the major products result from the attack of methanol on the aromatic ring, rather than the thermodynamically favorable cyclopropane ring-opening. researchgate.net
Theoretical models support a mechanism where the nucleophilic attack occurs at the radical cation stage. researchgate.net The transition state for this process is proposed to be "product-like," with the positive charge becoming localized on the cyclopropyl group and the incoming nucleophile. researchgate.net This charge localization prevents the stabilization of the transition state by the aromatic ring, thus favoring attack at the ring itself. researchgate.net
Although the ring-opening of the cyclopropyl group is calculated to be an exothermic process, the kinetic barrier for this reaction is higher than that for nucleophilic attack on the anthracene core. researchgate.net This computational insight successfully explains the experimentally observed product distribution. researchgate.net
Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Insights
While there is a notable lack of specific DFT and ab initio studies on this compound, the application of these methods to analogous systems provides a framework for understanding the potential insights that could be gained.
DFT has become a standard tool for investigating the mechanisms of organic reactions. For a molecule like this compound, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, the transition state structures for various reactions, and the associated activation energies. For example, in studies of other substituted anthracenes, DFT has been used to model reaction pathways and to understand the regioselectivity of cycloaddition reactions.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate calculations of the molecular geometry, vibrational frequencies, and electronic structure of this compound. These calculations would be invaluable for interpreting experimental spectroscopic data and for benchmarking the accuracy of less computationally expensive DFT methods.
Given the absence of direct research, the following sections remain speculative and are based on the types of analyses that are typically performed for related aromatic compounds.
Detailed Research Findings and Data Tables
As no specific research data from computational studies on this compound is available, no data tables can be presented. Future research in this area would be expected to generate data such as:
Optimized Ground State Geometry: Tables of calculated bond lengths and angles.
Frontier Molecular Orbital Energies: HOMO and LUMO energy levels and the HOMO-LUMO gap, which are crucial for understanding electronic transitions and reactivity.
Reaction Energetics: Calculated activation energies and reaction enthalpies for postulated mechanistic pathways.
Without dedicated computational studies on this compound, a detailed and scientifically accurate discussion under this section is not possible. The scientific community awaits such research to fill this knowledge gap.
Exploration of 9 Bromo 10 Cyclopropylanthracene in Advanced Materials Research
Potential Applications in Organic Electronic Materials
The unique electronic structure of the anthracene (B1667546) core, modified by substituents at the 9 and 10 positions, makes it a versatile building block for organic electronic materials. The introduction of a bromine atom and a cyclopropyl (B3062369) group is expected to modulate the electronic and steric properties of the anthracene backbone, influencing its performance in devices.
Role in Organic Light-Emitting Diodes (OLEDs) Component Design
Anthracene derivatives are frequently employed as blue-emitting materials or as hosts for dopants in OLEDs. chalmers.sersc.org The substitution at the 9 and 10 positions is a key strategy for tuning the emission color and improving device efficiency. researchgate.netscirp.orgsemanticscholar.org For instance, the synthesis of various 9,10-disubstituted diphenylanthracene (DPA) derivatives has been shown to yield materials with high quantum yields, essential for bright and efficient displays. semanticscholar.org
The bromo-substituent in 9-Bromo-10-cyclopropylanthracene would likely influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of OLED device architecture. The cyclopropyl group, with its unique steric and electronic nature, could further modify these properties and influence the solid-state packing of the molecules, which in turn affects the electroluminescence efficiency. Studies on related compounds, such as 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9PA), have demonstrated that tailored anthracene derivatives can serve as excellent host materials for blue OLEDs, achieving high luminance efficiencies. rsc.org
Charge Transport Properties in Molecular Architectures
The ability of a material to efficiently transport charge (electrons and holes) is fundamental to its application in organic electronics. The charge transport properties of anthracene derivatives are intrinsically linked to their molecular packing in the solid state. mdpi.comrsc.org Theoretical and experimental studies on 2,6- and 9,10-substituted anthracenes have revealed that the nature of the substituent significantly impacts intermolecular interactions and, consequently, charge carrier mobility. rsc.org
For This compound , the bromine atom, being an electron-withdrawing group, and the cyclopropyl group would dictate the packing motif. The steric hindrance introduced by the substituents can prevent the undesirable face-to-face π-π stacking that often leads to quenching of emission. semanticscholar.org Research on a naphthyl-substituted anthracene derivative, NaAnt, has shown that even a simple modification can lead to good charge transporting properties, with mobilities as high as 1.10 cm²/V·s, alongside a respectable photoluminescence quantum yield. rsc.orgresearchgate.net This suggests that a balance between efficient charge transport and light emission can be achieved through judicious molecular design. The choice of solubilizing groups has also been shown to profoundly affect hole mobility in organic semiconductors. beilstein-journals.org
Contributions to Luminescent Materials and Fluorophore Development
The inherent fluorescence of the anthracene core makes its derivatives prime candidates for the development of novel luminescent materials and fluorophores. The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be finely tuned by chemical modification. chalmers.senih.gov
The introduction of a cyclopropyl group at the 10-position of 9-bromoanthracene (B49045) is expected to perturb the electronic structure of the anthracene moiety, leading to shifts in its emission spectrum. The solvent polarity has also been shown to affect the emission spectra of related 9-bromo-10-aryl-anthracene derivatives, indicating a degree of charge transfer character in the excited state. nih.govresearchgate.net This sensitivity to the environment is a valuable characteristic for fluorophores used in various applications. The development of novel s-tetrazine derivatives with high quantum yields highlights the ongoing search for efficient fluorophores. mdpi.com
Below is a table summarizing the photophysical properties of some representative 9,10-disubstituted anthracene derivatives, which can provide a reference for the expected properties of This compound .
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 9,10-diphenylanthracene (DPA) | 355, 375, 395 | 408, 430 | 0.95 | semanticscholar.org |
| 9-bromo-10-naphthalen-2-yl-anthracene | ~370 | ~420 (blue) | Not specified | nih.gov |
| Naphthyl substituted anthracene (NaAnt) | 351, 369, 388 | 409, 432, 458 | 0.403 | rsc.orgresearchgate.net |
Utilization in Chemical Probes and Sensing Platforms
Fluorescent chemical sensors operate by transducing a chemical recognition event into a change in their optical properties. Conjugated polymers and small organic molecules, including anthracene derivatives, have been successfully employed as the active components in such sensors. azoulaygroup.orgmdpi.commit.edu The principle often relies on the quenching or enhancement of fluorescence upon interaction with an analyte.
This compound could potentially serve as a platform for chemical probe development. The anthracene core provides the necessary fluorescent signaling unit, while the bromo and cyclopropyl substituents could be further functionalized to introduce specific recognition sites for analytes. For example, the bromine atom can be a site for cross-coupling reactions to attach receptor moieties. The sensitivity of the fluorescence to the local environment, as seen in related compounds, is a desirable feature for sensing applications. nih.gov The development of chemical sensors based on cyclodextrin (B1172386) derivatives, which often employ a fluorescent reporter, showcases the versatility of such systems. mdpi.comresearchgate.net
Design Principles for Tunable Optoelectronic Properties
The ability to systematically tune the optoelectronic properties of organic materials is crucial for their application in various technologies. For 9,10-disubstituted anthracenes, several design principles have emerged from extensive research. chalmers.seresearchgate.netsemanticscholar.orgmdpi.comrsc.org
Substitution at the 9 and 10 Positions: This is the most effective strategy to modify the electronic and photophysical properties of the anthracene core. Electron-donating or electron-withdrawing groups can be introduced to modulate the HOMO/LUMO energy levels, which in turn affects the emission color and charge injection barriers in devices.
Steric Hindrance: Bulky substituents at the 9 and 10 positions can prevent intermolecular π-π stacking in the solid state. This is beneficial for maintaining high fluorescence quantum yields by reducing concentration quenching. The cyclopropyl group in This compound would contribute to this steric effect.
Extension of π-Conjugation: Introducing aromatic or other conjugated substituents can extend the π-system of the molecule, generally leading to a red-shift in both absorption and emission spectra. While the cyclopropyl group is not a traditional π-conjugated system, its electronic interaction with the anthracene core can still influence the optoelectronic properties.
Asymmetric Substitution: The use of different substituents at the 9 and 10 positions, as in This compound , can lead to unique molecular packing and potentially improved device performance compared to symmetrically substituted derivatives.
Future Research Directions and Emerging Paradigms for 9 Bromo 10 Cyclopropylanthracene
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, environmentally friendly, and scalable synthetic methods for 9-Bromo-10-cyclopropylanthracene and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. The principles of green chemistry are expected to guide the next generation of synthetic approaches. frontiersin.org
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of other substituted anthracenes. nih.gov
Catalytic C-H Functionalization: Direct arylation strategies using transient ligands could provide a more atom-economical route to related structures, minimizing the need for pre-functionalized starting materials. acs.org
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them ideal for the industrial production of anthracene (B1667546) derivatives.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and sustainable processes.
These advanced synthetic methodologies aim to improve the accessibility of this compound for further research and application.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. nih.gov |
| Catalytic C-H Functionalization | High atom economy, reduced waste, access to novel derivatives. acs.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. |
Deeper Mechanistic Insights into Complex Reaction Manifolds
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The interplay between the anthracene core, the bromine atom, and the cyclopropyl (B3062369) group can lead to complex and fascinating chemical transformations.
Future mechanistic studies should focus on:
Photochemical Reactions: Anthracene derivatives are well-known for their rich photochemistry. nih.govresearchgate.net Investigating the excited-state dynamics of this compound could reveal novel photoisomerization or photoreaction pathways, influenced by the electronic and steric effects of its substituents.
Cross-Coupling Reactions: The bromine atom at the 9-position is a prime site for transition metal-catalyzed cross-coupling reactions. Detailed mechanistic studies of Suzuki, Sonogashira, and Buchwald-Hartwig couplings will enable the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties.
Diels-Alder Cycloadditions: The anthracene core can act as a diene in Diels-Alder reactions. Understanding how the cyclopropyl and bromo substituents influence the regioselectivity and stereoselectivity of these cycloadditions is essential for creating complex, three-dimensional molecular architectures.
Advanced spectroscopic techniques, such as transient absorption spectroscopy and time-resolved NMR, combined with computational modeling, will be instrumental in elucidating these complex reaction pathways.
Integration into Hybrid Organic-Inorganic Material Systems
The development of hybrid materials, which combine the properties of organic molecules with inorganic frameworks, is a rapidly growing field. rsc.org this compound is a promising organic building block for such systems due to its rigidity, photophysical properties, and synthetic versatility.
Emerging research paradigms in this area include:
Metal-Organic Frameworks (MOFs): The anthracene core can be functionalized with linker groups (e.g., carboxylic acids via transformation of the bromo group) to serve as a strut in the construction of porous MOFs. These materials could find applications in gas storage, separation, and catalysis.
Perovskite Solar Cells: Functionalized anthracene derivatives can be used as interface layers in perovskite solar cells to improve charge transport and device stability. The unique electronic properties of this compound could be harnessed to optimize device performance.
Quantum Dots: The molecule could act as a surface ligand for semiconductor quantum dots, modifying their optical properties and facilitating their dispersion in various media.
The synergy between the organic and inorganic components in these hybrid systems can lead to materials with emergent properties that are not achievable with either component alone.
Advanced Computational Methodologies for Predictive Design
Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials. For this compound, advanced computational methods can provide valuable insights and guide experimental efforts.
Future computational research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric, electronic, and photophysical properties of this compound and its derivatives. This allows for the in-silico screening of potential candidates for specific applications, such as organic light-emitting diodes (OLEDs) or sensors.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules in different environments, such as in solution or at interfaces. This is crucial for understanding self-assembly processes and for designing materials with specific morphological characteristics.
Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized anthracene derivatives. This data-driven approach can significantly accelerate the materials discovery pipeline.
| Computational Method | Application to this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, absorption/emission spectra. | Optimized geometries, energy levels (HOMO/LUMO), spectral properties. |
| Molecular Dynamics (MD) | Simulation of molecular aggregation and interaction with surfaces. | Insights into thin-film morphology, self-assembly behavior. |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries. | Identification of lead candidates with target properties for synthesis. |
Exploration of New Application Domains beyond Current Research
While anthracene derivatives have been explored in areas like OLEDs and fluorescent probes, the unique substitution pattern of this compound opens the door to novel and unexplored applications. frontiersin.orgresearchgate.net
Potential emerging application domains include:
Organic Supercapacitors: Functionalized anthracenes have recently been shown to be effective components in supercapacitor electrodes, offering a combination of redox activity and structural stability. rsc.orgrsc.org The electronic tunability of this compound makes it an attractive candidate for developing next-generation energy storage devices. rsc.orgrsc.org
Photoresponsive Materials: The photochemical reactivity of the anthracene core could be harnessed to create smart materials that respond to light. escholarship.org This could include photo-switchable polymers or crystals that undergo mechanical motion upon irradiation. escholarship.org
Chemical Sensors: The fluorescent properties of the anthracene moiety are sensitive to its local environment. By attaching appropriate recognition units (via the bromo position), this compound could be developed into highly sensitive and selective fluorescent sensors for detecting specific ions or molecules.
The exploration of these new frontiers will depend on interdisciplinary collaboration, combining expertise in synthetic chemistry, materials science, physics, and engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
